molecular formula C11H12O4 B025171 methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate CAS No. 105560-93-8

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B025171
CAS No.: 105560-93-8
M. Wt: 208.21 g/mol
InChI Key: CVZUMGUZDAWOGA-NXEZZACHSA-N
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Description

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an optically active compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is particularly noted for its role in the production of diltiazem hydrochloride, a coronary vasodilator used in the treatment of angina and hypertension .

Scientific Research Applications

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester using lipase from Serratia marcescens . The reaction is carried out in an emulsion bioreactor, where the hydrolyzing reaction proceeds at a rate that is first order in substrate concentration. The reaction rate is influenced by stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .

Industrial Production Methods

For industrial production, the emulsion bioreactor method is preferred due to its efficiency in phase separation and high yield of the desired product. The addition of surfactant to the reaction mixture facilitates phase separation, resulting in crystalline this compound with high chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals. Its high optical purity and chemical stability further enhance its utility in various applications .

Properties

CAS No.

105560-93-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m1/s1

InChI Key

CVZUMGUZDAWOGA-NXEZZACHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)OC

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

105560-93-8
84056-02-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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